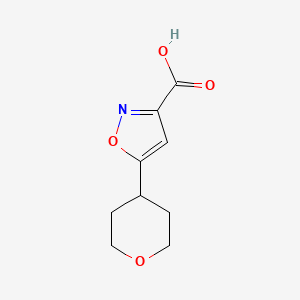

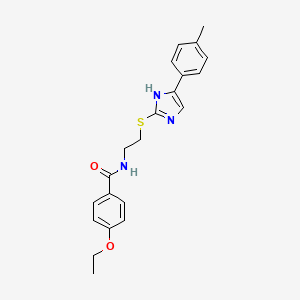

![molecular formula C9H8ClN3O2 B2967272 Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2091473-85-5](/img/structure/B2967272.png)

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound that is part of the pyrazolo[3,4-b]pyridine family . It is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This compound has been used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency .

Synthesis Analysis

The synthesis of this compound involves a new pathway introduced by researchers . The process uses amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst and is carried out at room temperature under ethanol . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is derived from the pyrazolo[3,4-b]pyridine scaffold . The exact molecular formula and weight are not specified in the sources retrieved.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Wissenschaftliche Forschungsanwendungen

Paraquat Poisonings and Lung Toxicity

Research has extensively studied compounds like Paraquat dichloride, highlighting mechanisms of lung toxicity, clinical features, and treatment challenges due to its high morbidity and mortality rates. The accumulation in the lung and subsequent oxidative stress underline the critical need for understanding such compounds' toxicodynamics (Dinis-Oliveira et al., 2008).

Formation and Fate of Processing-related Food Toxicants

The formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing involves complex reactions, including the Maillard reaction and lipid oxidation. Understanding these processes can guide the development of safer food processing techniques and the reduction of toxicants in consumed foods (Zamora & Hidalgo, 2015).

Detection of Paraquat in Food Samples

The development of electrochemical sensors for detecting Paraquat, a hazardous herbicide, in food samples emphasizes the importance of sensitive and advanced analytical methods. Such technologies are crucial for ensuring food safety and minimizing exposure to harmful chemicals (Laghrib et al., 2020).

Environmental Exposure and Health Risks of Herbicides

Comprehensive reviews of the environmental exposure and health risks associated with herbicides like Paraquat highlight the balance between agricultural benefits and potential human health risks. Such studies underscore the need for stringent regulatory measures and safer agricultural practices (Tsai, 2013).

Novel Synthesis of Pharmaceuticals

The exploration of novel synthesis methods for pharmaceuticals, as seen in the study of omeprazole and its impurities, reflects the ongoing quest for more efficient and safer drug production techniques. This research area promises advancements in medication quality and therapeutic effectiveness (Saini et al., 2019).

Wirkmechanismus

While the exact mechanism of action of “Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is not specified in the sources retrieved, it is known that pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZQHTVRVQOEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

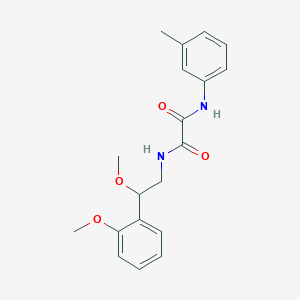

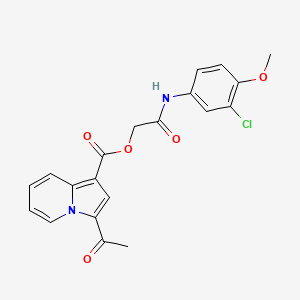

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)

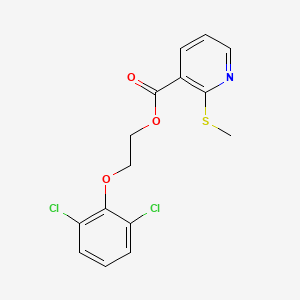

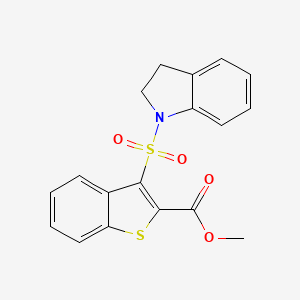

![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)

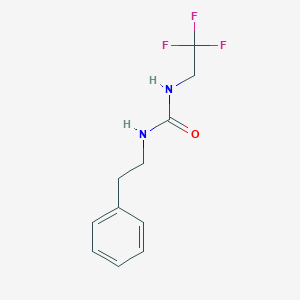

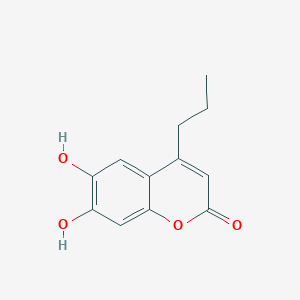

![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)

![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)